

# (3-Methylpentyl)amine CAS number 42245-37-4

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## Compound of Interest

Compound Name: (3-Methylpentyl)amine

Cat. No.: B1608454

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An In-Depth Technical Guide to **(3-Methylpentyl)amine** (CAS: 42245-37-4)

## Introduction

**(3-Methylpentyl)amine**, with the CAS registry number 42245-37-4, is a primary aliphatic amine that serves as a valuable building block in organic synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure, featuring a chiral center at the third carbon, makes it an interesting synthon for the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a detailed technical overview intended for researchers, chemists, and drug development professionals, focusing on the synthesis, characterization, safe handling, and application of this versatile compound.

## Chemical and Physical Properties

**(3-Methylpentyl)amine** is a six-carbon primary amine.[\[1\]](#)[\[2\]](#) A summary of its key physical and chemical properties is presented below. These properties are essential for its handling, reaction setup, and purification.

Property	Value	Source
CAS Number	42245-37-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>15</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	101.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point	119.3 °C at 760 mmHg	<a href="#">[1]</a>
Density	0.768 g/cm <sup>3</sup>	<a href="#">[1]</a>
SMILES	NCCC(C)CC	<a href="#">[5]</a>
InChI Key	JLAUIBFZZUVVOBB- UHFFFAOYSA-N	

## Synthesis via Reductive Amination

One of the most efficient and widely used methods for synthesizing primary amines is the reductive amination of a corresponding aldehyde or ketone.[\[6\]](#)[\[7\]](#) For **(3-Methylpentyl)amine**, the logical precursor is 3-methylpentanal. The overall process involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced *in situ* to the target amine.[\[8\]](#)

This one-pot reaction is favored in both laboratory and industrial settings due to its high efficiency and the frequent availability of the carbonyl starting materials.[\[9\]](#)[\[10\]](#) The choice of reducing agent is critical; options range from catalytic hydrogenation (e.g., H<sub>2</sub>/Ni) for large-scale production to boron-based hydrides like sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) or sodium cyanoborohydride (NaBH<sub>3</sub>CN) for laboratory-scale synthesis due to their mildness and selectivity.[\[6\]](#)[\[9\]](#)[\[11\]](#)

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